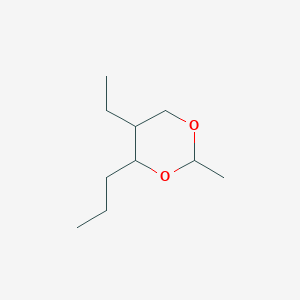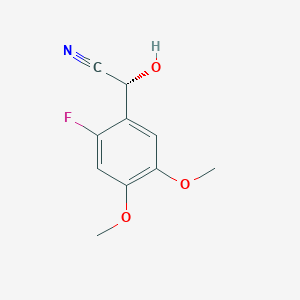
(2R)-2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile is an organic compound characterized by the presence of fluorine, methoxy groups, and a hydroxyacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile typically involves the introduction of fluorine and methoxy groups onto a phenyl ring, followed by the addition of a hydroxyacetonitrile group. Common synthetic routes include:
Fluorination and Methoxylation: The phenyl ring is first fluorinated and methoxylated using appropriate reagents such as fluorine gas and methanol in the presence of a catalyst.
Hydroxyacetonitrile Addition: The hydroxyacetonitrile group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with cyanide ions under controlled conditions.
Industrial Production Methods
Industrial production of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- (2-Fluoro-4,5-dimethoxyphenyl)methanol
- (2-Fluoro-4,5-dimethoxyphenyl)(phenyl)methanol
- 2-(2-Fluoro-4,5-dimethoxyphenyl)pentan-2-ol
Uniqueness
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile is unique due to the presence of the hydroxyacetonitrile group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10FNO3 |
|---|---|
分子量 |
211.19 g/mol |
IUPAC 名称 |
(2R)-2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C10H10FNO3/c1-14-9-3-6(8(13)5-12)7(11)4-10(9)15-2/h3-4,8,13H,1-2H3/t8-/m0/s1 |
InChI 键 |
BNBXXCYXZUPYQX-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)[C@H](C#N)O)F)OC |
规范 SMILES |
COC1=C(C=C(C(=C1)C(C#N)O)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
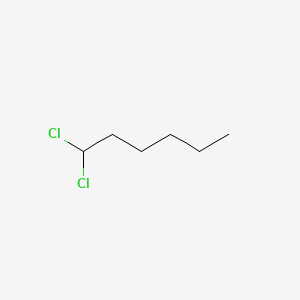
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
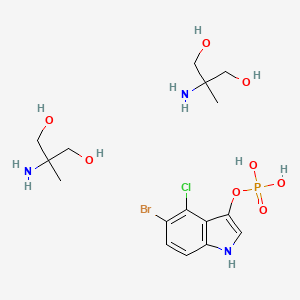
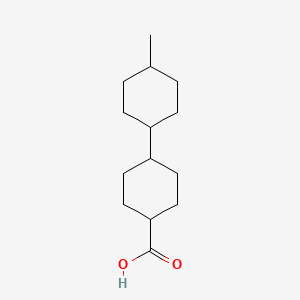
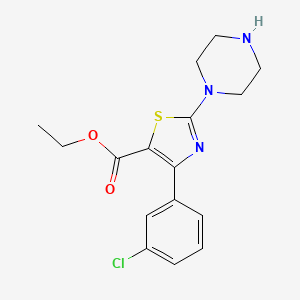
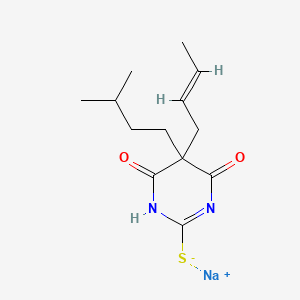
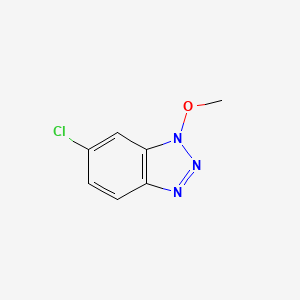
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
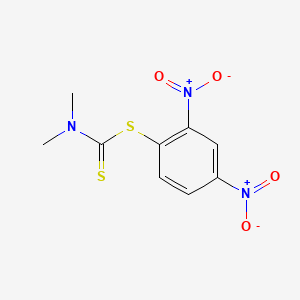
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)

